Cas no 2649014-98-0 (5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole)

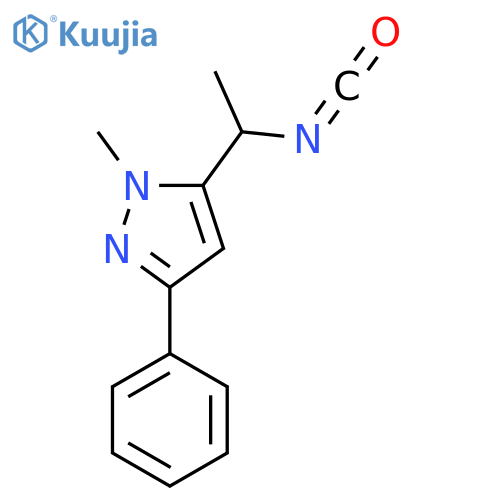

2649014-98-0 structure

商品名:5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole

- 2649014-98-0

- EN300-1863420

-

- インチ: 1S/C13H13N3O/c1-10(14-9-17)13-8-12(15-16(13)2)11-6-4-3-5-7-11/h3-8,10H,1-2H3

- InChIKey: JWLMCBBOBJJJOQ-UHFFFAOYSA-N

- ほほえんだ: O=C=NC(C)C1=CC(C2C=CC=CC=2)=NN1C

計算された属性

- せいみつぶんしりょう: 227.105862047g/mol

- どういたいしつりょう: 227.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863420-0.1g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 0.1g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1863420-2.5g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 2.5g |

$2520.0 | 2023-09-18 | ||

| Enamine | EN300-1863420-5.0g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 5g |

$3728.0 | 2023-06-01 | ||

| Enamine | EN300-1863420-10.0g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 10g |

$5528.0 | 2023-06-01 | ||

| Enamine | EN300-1863420-5g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 5g |

$3728.0 | 2023-09-18 | ||

| Enamine | EN300-1863420-1.0g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 1g |

$1286.0 | 2023-06-01 | ||

| Enamine | EN300-1863420-1g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 1g |

$1286.0 | 2023-09-18 | ||

| Enamine | EN300-1863420-0.05g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 0.05g |

$1080.0 | 2023-09-18 | ||

| Enamine | EN300-1863420-0.25g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 0.25g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1863420-0.5g |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole |

2649014-98-0 | 0.5g |

$1234.0 | 2023-09-18 |

5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2649014-98-0 (5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 503537-97-1(4-bromooct-1-ene)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量